

Folligen Complex[™] for Hair Shedding: A Clinical Validation and Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical validation of **Folligen** Complex[™] for reducing hair shedding. As direct peer-reviewed clinical trial data on the complete **Folligen** Complex[™] formulation is not publicly available, this guide synthesizes the available information on its key individual ingredients—Saw Palmetto, Biotin, and Ceramide NP. We compare the performance of these components against established alternative treatments for hair loss, namely Minoxidil and Finasteride, supported by experimental data from published clinical studies.

Comparative Analysis of Treatment Efficacy

The following tables summarize the quantitative data from clinical trials on the key ingredients of **Folligen** Complex[™] and the alternative treatments. It is important to note that the efficacy of **Folligen** Complex[™] as a combined formulation has not been substantiated in publicly accessible, peer-reviewed clinical trials. The data presented for **Folligen** Complex[™] is inferred from studies on its individual components.

Table 1: Comparison of Efficacy in Reducing Hair Shedding and Promoting Hair Growth



Treatment	Key Efficacy Parameters	Dosage/Fre quency	Study Duration	Results	Citations
Folligen Complex™ (inferred from individual ingredients)					
Saw Palmetto Extract	Hair Density, Hair Shedding	Oral: 320mg/day; Topical: Concentratio n varies	16-24 weeks	- Up to 83.3% of patients showed increased hair density 27% improvement in total hair count 60% improvement in overall hair quality.	[1](2 INVALID- LINK
Biotin	Hair Growth	Oral: Varies	Multiple studies	- No significant difference in hair growth compared to placebo in healthy individuals May be beneficial in cases of biotin deficiency.	[3](4 INVALID- LINK
Ceramide NP	Scalp Barrier Function,	Topical	4 weeks	- Improved scalp barrier	[5](6 INVALID-



	Hair Growth			function Synthetic ceramides may induce the growth of dermal papilla cells.	LINK
Alternative Treatments					
Minoxidil	Hair Density, Hair Regrowth	Topical: 2% or 5% solution/foam , twice daily	48 weeks	- 5% solution showed 45% more hair regrowth than 2% solution Significant increase in non-vellus hair count compared to placebo.	[7](INVALID- LINK)
Finasteride	Hair Count, Slowing Hair Loss	Oral: 1mg/day	1-2 years	- Slowed the progression of hair loss and increased hair growth Significant increase in hair count compared to placebo.	(INVALID- LINK)

Experimental Protocols



This section details the methodologies employed in the clinical trials cited in this guide for assessing the efficacy of hair loss treatments.

Phototrichogram

The phototrichogram is a non-invasive method used to quantitatively evaluate hair growth parameters.

Procedure:

- A small, specific area of the scalp is selected, and the hair within this area is trimmed to a short, uniform length (e.g., 1-2 mm).
- The area is tattooed with a small, permanent dot to ensure precise relocation for subsequent measurements.
- A baseline magnified digital image of the area is captured using a specialized camera system (phototrichogram).
- After a set period (typically 2-3 days), a second image of the same area is taken.
- Image analysis software is used to count the total number of hairs, determine the anagen (growing) to telogen (resting) ratio, and measure hair density and thickness.
- Data Collected: Total hair count, anagen/telogen ratio, hair density (hairs/cm²), and hair shaft diameter.

Hair Pull Test

The hair pull test is a simple clinical method to assess the severity of active hair shedding.

Procedure:

- A bundle of approximately 50-60 hairs is grasped between the thumb, index, and middle fingers, close to the scalp.
- Firm, gentle traction is applied along the hair shafts, away from the scalp.



- The number of hairs easily pulled out is counted.
- Interpretation: In a healthy individual, it is normal to pull out 0-2 hairs. A higher number may indicate active hair shedding (telogen effluvium).

Hair Wash Collection (Wash Test)

This method quantifies the amount of hair shed during a standardized washing procedure.

- Procedure:
 - The subject refrains from washing their hair for a specified period (e.g., 24-48 hours).
 - The hair is then washed in a controlled manner (e.g., for a specific duration with a standardized amount of shampoo).
 - The shed hair is collected from the sink or a collection device placed over the drain.
 - The collected hairs are counted, and sometimes categorized by length or examined microscopically to determine the root phase (anagen or telogen).
- Data Collected: Total number of shed hairs.

Standardized Clinical Photography

Standardized photography is used for qualitative assessment of hair growth and overall scalp coverage.

- Procedure:
 - Photographs are taken at baseline and at specified follow-up intervals.
 - Consistent lighting, patient positioning, hair parting, and camera settings are used to ensure comparability of images over time.
 - A panel of blinded expert reviewers often assesses the photographs to rate the degree of improvement.



 Data Collected: Qualitative assessment of changes in hair volume, thickness, and scalp coverage.

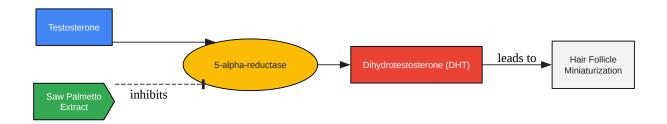
Self-Assessment Questionnaires

Patient-reported outcomes are crucial for evaluating the subjective efficacy of a treatment.

- Procedure:
 - Subjects complete a standardized questionnaire at baseline and at follow-up visits.
 - The questionnaire typically includes questions about their perception of hair growth, reduction in hair shedding, and overall satisfaction with the treatment.
- Data Collected: Subjective ratings of treatment efficacy and satisfaction.

Signaling Pathways and Experimental Workflows Mechanism of Action of Saw Palmetto

Saw Palmetto is believed to exert its effects on hair loss primarily through the inhibition of the 5-alpha-reductase enzyme, which is responsible for the conversion of testosterone to dihydrotestosterone (DHT). Elevated levels of DHT are a key factor in androgenetic alopecia.



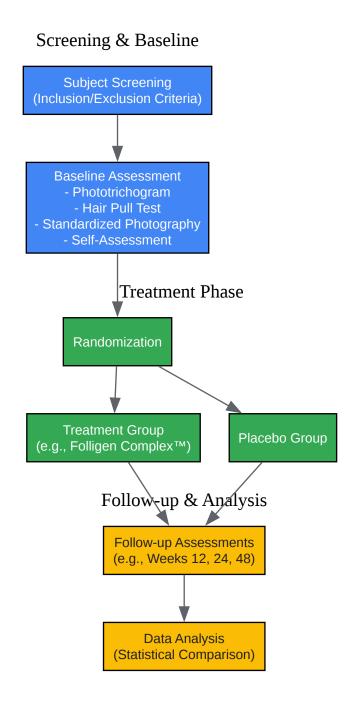
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Caption: Saw Palmetto's inhibitory effect on 5-alpha-reductase.

Experimental Workflow for a Hair Loss Clinical Trial



The following diagram illustrates a typical workflow for a clinical trial evaluating a topical hair loss treatment.



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Caption: A standard clinical trial workflow for a hair loss treatment.



Conclusion

While **Folligen** Complex[™] is marketed as a "clinically proven" solution for hair shedding, the absence of publicly available, peer-reviewed clinical trial data on the complete formulation makes a direct and objective comparison challenging. The analysis of its individual ingredients suggests potential benefits. Saw Palmetto has the most robust evidence for its role in mitigating androgenetic alopecia. The role of Biotin appears limited to individuals with a deficiency, and Ceramide NP shows promise in improving scalp health, which is foundational for healthy hair growth.

In contrast, Minoxidil and Finasteride are supported by a large body of evidence from numerous large-scale, randomized controlled trials demonstrating their efficacy in treating hair loss. For research and drug development professionals, while the individual components of **Folligen** Complex™ are of interest, the lack of comprehensive clinical data on the final formulation underscores the need for rigorous, controlled studies to validate its efficacy and safety in reducing hair shedding.

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